molecular formula C13H14O B14152417 3-(4-Methylphenyl)cyclohex-2-en-1-one CAS No. 5011-06-3

3-(4-Methylphenyl)cyclohex-2-en-1-one

Cat. No.: B14152417
CAS No.: 5011-06-3
M. Wt: 186.25 g/mol
InChI Key: RBOQSOBLPPMHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)cyclohex-2-en-1-one is an organic compound that features a cyclohexenone ring substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 4-methylphenylmagnesium bromide with cyclohex-2-en-1-one under controlled conditions. Another method includes the use of Friedel-Crafts acylation, where 4-methylbenzoyl chloride reacts with cyclohexene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Methylphenyl)cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A simpler analog without the 4-methylphenyl group.

    3-Methyl-2-cyclohexen-1-one: Similar structure with a methyl group on the cyclohexenone ring.

    4-Methylcyclohex-3-en-1-one: Another analog with a different substitution pattern.

Uniqueness

3-(4-Methylphenyl)cyclohex-2-en-1-one is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

5011-06-3

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

3-(4-methylphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C13H14O/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h5-9H,2-4H2,1H3

InChI Key

RBOQSOBLPPMHSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.